1-Benzhydrylpiperazine hydrate 1-Benzhydrylpiperazine hydrate
Brand Name: Vulcanchem
CAS No.: 1588441-06-8; 841-77-0
VCID: VC5261396
InChI: InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2
SMILES: C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O
Molecular Formula: C17H22N2O
Molecular Weight: 270.376

1-Benzhydrylpiperazine hydrate

CAS No.: 1588441-06-8; 841-77-0

Cat. No.: VC5261396

Molecular Formula: C17H22N2O

Molecular Weight: 270.376

* For research use only. Not for human or veterinary use.

1-Benzhydrylpiperazine hydrate - 1588441-06-8; 841-77-0

Specification

CAS No. 1588441-06-8; 841-77-0
Molecular Formula C17H22N2O
Molecular Weight 270.376
IUPAC Name 1-benzhydrylpiperazine;hydrate
Standard InChI InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2
Standard InChI Key VHSDFUFIRZBPMS-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O

Introduction

Chemical Identity and Structural Characteristics

1-Benzhydrylpiperazine hydrate belongs to the piperazine class of heterocyclic compounds, featuring a benzhydryl group (diphenylmethyl) attached to the piperazine ring. The hydrate form incorporates water molecules into its crystalline lattice, influencing its stability and solubility . Key identifiers include:

PropertyValue
CAS Number1588441-06-8
Molecular FormulaC17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}
Molecular Weight270.37 g/mol
IUPAC Name1-(Diphenylmethyl)piperazine hydrate
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O
GHS Hazard StatementsH302, H315, H319, H335

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for methylene protons (δH=4.015.11\delta_H = 4.01–5.11 ppm) and carbon atoms (δC=52.9055.48\delta_C = 52.90–55.48 ppm) . High-resolution mass spectrometry (HRMS) further validates its molecular weight .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-benzhydrylpiperazine hydrate proceeds through a multi-step route:

  • Formation of Benzhydrylpiperazine: Boc-piperazine reacts with 1-chloro-4-(chloro(phenyl)methyl)benzene in acetonitrile (ACN) to yield benzhydrylpiperazine .

  • Hydrazide Intermediate: Substituted benzoic acids are esterified using hydroxybenzotriazole (HOBT) hydrate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by hydrazine hydrate treatment to form benzoic acid hydrazides .

  • Oxadiazole Cyclization: Hydrazides undergo cyclization to produce oxadiazole derivatives, confirmed by 1H^1\text{H} NMR .

  • Nucleophilic Substitution: Oxadiazoles react with benzhydrylpiperazine in dimethylformamide (DMF) with potassium hydroxide (KOH) to yield target compounds, with the final hydrate form crystallizing from aqueous-alcoholic media .

Analytical Validation

  • NMR Spectroscopy: Disappearance of the –NH proton signal in 1H^1\text{H} NMR confirms successful substitution .

  • X-ray Diffraction: Distinct diffraction patterns (e.g., peak at 27.4° 2θ) differentiate polymorphic forms .

  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies dehydration events, confirming hydrate stability up to 80°C .

Physicochemical Properties

Solubility and Stability

The hydrate form exhibits superior aqueous solubility compared to anhydrous polymorphs, critical for pharmaceutical formulations. In 0.1 N HCl, its solubility exceeds 50 mg/mL, facilitating oral and injectable preparations . Stability studies indicate no degradation under ambient conditions, though prolonged exposure to humidity may induce deliquescence .

Crystalline Forms

Three polymorphs are documented:

  • Form A: Anhydrous, prepared via aqueous-alcoholic crystallization; preferred for drug formulations .

  • Form B: Anhydrous, less soluble, synthesized in non-polar solvents .

  • Dihydrate: Contains two water molecules (8.98% theoretical water content), convertible to Form A via recrystallization .

Pharmacological Applications

Anti-Inflammatory and Analgesic Activity

1-Benzhydrylpiperazine derivatives demonstrate dual COX-2/5-LOX inhibition, reducing prostaglandin and leukotriene production. In murine models, these compounds show 70–85% reduction in paw edema at 10 mg/kg doses, outperforming standard NSAIDs .

HazardPrecautionary Measures
Harmful if swallowed (H302)Avoid ingestion; use PPE
Skin irritation (H315)Wear gloves and protective clothing
Eye irritation (H319)Use safety goggles
Respiratory irritation (H335)Use in well-ventilated areas

Handling requires adherence to GHS guidelines, including storage in airtight containers at 2–8°C .

SupplierCatalog NumberQuantityPrice (USD)
Fisher ScientificB37605G5 g165.90
American Custom ChemicalsCHM03869315 mg498.41
AmbeedA80954125 g5.00

Prices vary by quantity and supplier, with bulk purchases (e.g., 100 g) costing approximately $7.00 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator